molecular formula C17H16N2O3 B6394367 MFCD18318535 CAS No. 1261976-40-2

MFCD18318535

Cat. No.: B6394367
CAS No.: 1261976-40-2
M. Wt: 296.32 g/mol
InChI Key: GMPOUURYESFMIY-UHFFFAOYSA-N
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Description

MFCD18318535 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

The synthesis of MFCD18318535 can be achieved through several routes. One common method involves the reaction of N-nitroso-N-alkyl compounds with a base. For instance, N-nitroso-N-alkyl-p-toluenesulfonamide (Diazald) can be used in this preparation. Additionally, methylation with diazomethane may require the addition of a Lewis acid catalyst such as boron trifluoride (BF3) . Industrial production methods often focus on optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

MFCD18318535 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18318535 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it is being explored for its potential therapeutic effects, particularly in drug development. Industrially, this compound is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD18318535 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

MFCD18318535 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or reactivity profiles. For example, compounds with similar ligand-binding pockets or those used in similar synthetic applications can be considered.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued exploration of its applications and mechanisms of action will likely yield further insights and innovations.

Properties

IUPAC Name

3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)15-11-18-7-6-14(15)17(21)22/h3-7,10-11H,1-2,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPOUURYESFMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688371
Record name 3-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-40-2
Record name 3-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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